Oleth-2

Description

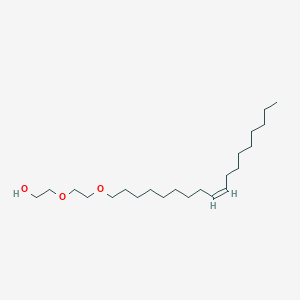

Structure

2D Structure

Properties

IUPAC Name |

2-[2-[(Z)-octadec-9-enoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-21-22-25-20-18-23/h9-10,23H,2-8,11-22H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYUQZIGNZFZJS-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201021510 | |

| Record name | 2-((Z)-Octadec-9-enoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5274-65-7 | |

| Record name | Diethylene glycol oleyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5274-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleth-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005274657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((Z)-Octadec-9-enoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanol, 2-[2-[(9Z)-9-octadecen-1-yloxy]ethoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLETH-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L6R1SQ6M0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Oleth-2 mechanism of action as a surfactant

An In-depth Technical Guide to the Surfactant Properties and Mechanism of Action of Oleth-2

Introduction

This compound is a non-ionic surfactant belonging to the polyethylene (B3416737) glycol (PEG) ether family of oleyl alcohol.[1][2] It is synthesized through the ethoxylation of oleyl alcohol, resulting in a molecule with a hydrophobic oleyl tail and a hydrophilic head composed of an average of two ethylene (B1197577) oxide units.[2][3] This amphiphilic structure is the foundation of its surface-active properties, making it a highly effective emulsifier, solubilizer, and wetting agent.[2][4][5] this compound is particularly valued in the cosmetic, personal care, and pharmaceutical industries for its ability to create stable water-in-oil (W/O) emulsions and its exceptionally low odor, making it suitable for fragrance-grade products.[6] This guide provides a detailed examination of the physicochemical properties, mechanism of action, and relevant experimental methodologies for characterizing this compound for an audience of researchers and formulation scientists.

Physicochemical Properties of this compound

The functionality of this compound as a surfactant is dictated by its molecular structure and resulting physicochemical properties. These parameters are critical for predicting its behavior in various formulations. Key quantitative data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Significance in Formulation |

| Molecular Formula | C22H44O3 | Defines the basic chemical identity and stoichiometry.[4] |

| Molecular Weight | 356.6 g/mol | Influences diffusion rates, solubility, and stoichiometric calculations in formulations.[4][7] |

| Type | Non-ionic | Provides stability over a wide range of pH and electrolyte concentrations; generally less irritating than ionic surfactants.[2] |

| Hydrophilic-Lipophilic Balance (HLB) | ~5.0 (Calculated) | A low HLB value indicates lipophilic (oil-loving) character, making it an effective water-in-oil (W/O) emulsifier.[4][8] |

| Critical Micelle Concentration (CMC) | Inferred to be low (e.g., 3 x 10⁻⁴ mM for similar C18E2 surfactants) | A low CMC indicates high efficiency; the concentration at which micelle formation begins, leading to solubilization capabilities.[4] |

| XLogP3 | 7.3 | A high octanol-water partition coefficient, further confirming its lipophilic nature. |

| Appearance | Pale, straw-colored liquid | Relevant for formulation aesthetics and quality control.[6] |

Core Mechanism of Action as a Surfactant

The surfactant action of this compound is a physical process driven by the reduction of Gibbs free energy of a system by adsorbing at interfaces. Its amphiphilic nature is the key to this function.

Molecular Structure and Amphiphilicity

This compound consists of two distinct regions:

-

Lipophilic (Hydrophobic) Tail: A long (C18) unsaturated oleyl alcohol chain, which has a strong affinity for non-polar substances like oils and lipids.

-

Hydrophilic Head: A short chain of two ethylene oxide units, which is polar and has an affinity for water.

Caption: Molecular structure of this compound showing its distinct lipophilic and hydrophilic regions.

Reduction of Surface and Interfacial Tension

When introduced into a multiphase system, such as oil and water, this compound molecules spontaneously migrate to the interface. The lipophilic tails orient themselves into the oil phase, while the hydrophilic heads align with the water phase. This molecular arrangement disrupts the cohesive energy at the interface, thereby lowering the interfacial tension between the two immiscible liquids.[1][5] This reduction in energy makes it easier to disperse one liquid within the other, which is the fundamental principle of emulsification.

Emulsification

With its low HLB value of approximately 5, this compound is an effective W/O emulsifier.[4][9] This means it promotes the dispersion of water droplets within a continuous oil phase. The this compound molecules form a stabilizing film around the dispersed water droplets, with their hydrophilic heads facing inward toward the water and their lipophilic tails extending into the surrounding oil. This creates a steric barrier that prevents the water droplets from coalescing, resulting in a stable emulsion.[5]

Caption: this compound molecules stabilizing a water droplet in a continuous oil phase (W/O emulsion).

Micellization and Solubilization

In an aqueous solution, once the concentration of this compound surpasses its Critical Micelle Concentration (CMC), the molecules aggregate to form micelles.[4][10] These are spherical structures where the hydrophobic oleyl tails cluster in the core to minimize contact with water, while the hydrophilic heads form an outer shell that interacts with the aqueous environment.[4] This phenomenon is crucial for solubilizing water-insoluble substances (e.g., oils, fragrances, active pharmaceutical ingredients) within the hydrophobic core of the micelles, thereby increasing their apparent solubility in the aqueous phase.[4]

Caption: Cross-section of an this compound micelle in an aqueous solution.

Experimental Protocols for Surfactant Characterization

To quantify the performance of this compound and similar surfactants, several standard experimental protocols are employed.

Determination of Critical Micelle Concentration (CMC) via Tensiometry

This method measures the surface tension of a series of surfactant solutions of increasing concentration.

-

Objective: To find the concentration at which surface tension ceases to decrease, indicating micelle formation.[10]

-

Apparatus: Tensiometer (Du Noüy ring or Wilhelmy plate method), precision balance, volumetric glassware.

-

Methodology:

-

Prepare a stock solution of this compound in deionized water (e.g., 1000 mg/L).

-

Create a series of dilutions from the stock solution, covering a logarithmic concentration range (e.g., 0.01 mg/L to 100 mg/L).

-

Calibrate the tensiometer with deionized water.

-

Measure the surface tension of each dilution, starting from the most dilute to prevent cross-contamination. Ensure temperature is constant.

-

Plot surface tension (mN/m) versus the logarithm of the concentration.

-

The CMC is the point on the concentration axis where the curve shows a sharp break. Below the CMC, surface tension decreases linearly with the log of concentration. Above the CMC, it remains relatively constant.[10]

-

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. This compound | Nonionic Surfactant | High Purity [benchchem.com]

- 3. farmoganic.com [farmoganic.com]

- 4. Buy this compound | 5274-65-7 [smolecule.com]

- 5. cosmileeurope.eu [cosmileeurope.eu]

- 6. This compound | Cosmetic Ingredients Guide [ci.guide]

- 7. This compound | C22H44O3 | CID 13387455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 9. scientificspectator.com [scientificspectator.com]

- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Purification of Oleth-2 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Oleth-2 (Polyoxyethylene (2) Oleyl Ether), a nonionic surfactant crucial for various research and development applications, including its use as an emulsifier, solubilizer, and dispersant. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and illustrates the core chemical processes through detailed diagrams.

Introduction

This compound is a polyethylene (B3416737) glycol ether of oleyl alcohol, conforming to the general structure CH₃(CH₂)₇CH=CH(CH₂)₇CH₂(OCH₂CH₂)nOH, where 'n' has an average value of two.[1] Its amphiphilic nature, combining a hydrophobic oleyl tail with a short hydrophilic polyoxyethylene head, makes it a highly effective water-in-oil emulsifier and solubilizing agent.[2][3] In a research context, precise control over its purity and composition is paramount, as the distribution of ethylene (B1197577) oxide (EO) oligomers and the presence of impurities can significantly impact experimental outcomes. This guide details the chemical synthesis via ethoxylation and subsequent purification methods necessary to obtain research-grade this compound.

Synthesis of this compound

The industrial synthesis of this compound is achieved through the base-catalyzed ethoxylation of oleyl alcohol.[2] This process involves the ring-opening polymerization of ethylene oxide onto the hydroxyl group of the fatty alcohol.

Chemical Pathway

The fundamental reaction is the nucleophilic addition of the oleyl alkoxide to the ethylene oxide ring. The reaction propagates as the newly formed hydroxyl group can be deprotonated and react with another ethylene oxide molecule, leading to a distribution of ethoxymers.

Quantitative Reaction Parameters

The precise control of reaction conditions is critical to achieving the desired average degree of ethoxylation and minimizing by-product formation. The parameters below are typical for the synthesis of fatty alcohol ethoxylates.

| Parameter | Typical Value / Range | Purpose & Notes |

| Reactant Molar Ratio | 1 : 2.0 - 2.2 (Oleyl Alcohol : Ethylene Oxide) | A slight excess of ethylene oxide may be used to ensure complete reaction of the alcohol, but this can broaden the ethoxymer distribution. |

| Catalyst | Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH), or Sodium Methoxide (NaOCH₃) | Basic catalysts are standard for industrial ethoxylation. Narrow-range ethoxylation catalysts can also be used for better control.[2][4] |

| Catalyst Concentration | 0.5 - 1.5% by weight | Higher concentrations can increase reaction rate but may also promote side reactions.[5] |

| Temperature | 150 - 180 °C | The reaction is highly exothermic (ΔH ≈ -92 kJ/mol of EO) and requires careful temperature control to prevent runaway reactions.[2][6] |

| Pressure | 1 - 5 bar (15 - 75 psig) | Pressure is maintained by the controlled addition of gaseous ethylene oxide to the liquid oleyl alcohol. |

| Reaction Time | 2 - 5 hours | Time is dependent on the rate of ethylene oxide addition and catalyst efficiency. |

Detailed Experimental Protocol: Synthesis

Safety Precaution: Ethylene oxide is a highly flammable, toxic, and carcinogenic gas. This synthesis must be conducted in a specialized high-pressure reactor (autoclave) within a fume hood designed for such reactions by trained personnel with appropriate safety interlocks and monitoring.

-

Reactor Preparation: A dry, nitrogen-purged high-pressure stainless-steel reactor is charged with high-purity oleyl alcohol (1.0 mole equivalent).

-

Catalyst Addition: The basic catalyst (e.g., 1.0% w/w KOH) is added to the reactor.

-

Inerting and Heating: The reactor is sealed, purged multiple times with high-purity nitrogen to remove all oxygen, and then heated to the reaction temperature (e.g., 160 °C) with stirring. A slight vacuum may be applied during initial heating to remove any residual water.

-

Ethylene Oxide Addition: Gaseous ethylene oxide (2.1 mole equivalents) is introduced into the reactor below the liquid surface at a controlled rate. The rate of addition is managed to maintain the reaction temperature and pressure within the specified limits, dissipating the exothermic heat of reaction.

-

Digestion Phase: After all ethylene oxide has been added, the reaction mixture is maintained at the reaction temperature for an additional 1-2 hours to ensure complete consumption of the epoxide.

-

Cooling and Purging: The reactor is cooled to below 50 °C. The headspace is then purged with nitrogen to remove any unreacted ethylene oxide.

-

Product Discharge: The resulting crude this compound product, a pale yellowish liquid, is discharged from the reactor for purification.

Purification of Research-Grade this compound

The crude product from synthesis is a mixture containing the desired this compound, other ethoxylates (Oleth-1, Oleth-3, etc.), unreacted oleyl alcohol, the catalyst, and by-products such as 1,4-dioxane (B91453).[7] Purification is essential to isolate this compound and remove these impurities.

Purification Workflow

A multi-step process is required to achieve high purity. The initial steps focus on removing the catalyst and bulk impurities, while the final chromatographic step isolates the target molecule.

Detailed Experimental Protocol: Purification

-

Neutralization: The crude this compound is transferred to a stirred vessel. An organic acid such as lactic acid or acetic acid is added stoichiometrically to neutralize the basic catalyst (e.g., KOH) to a final pH of 6.5-7.5.[5] This converts the catalyst into a salt.

-

Salt Removal: The neutralized product is filtered through a bed of filter aid (e.g., celite) or centrifuged to remove the precipitated catalyst salts.

-

Volatiles Removal: To remove water and the by-product 1,4-dioxane, the product is subjected to vacuum stripping.[8] The material is heated under reduced pressure, allowing volatile components to be distilled off. Regulatory limits for 1,4-dioxane are often in the low ppm range (<10 ppm).[9]

-

Chromatographic Separation (HPLC): For obtaining high-purity, narrow-range this compound for research, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. The pre-purified material is separated based on the number of ethylene oxide units.

HPLC Purification Data and Protocol

The following table outlines a representative set of parameters for the HPLC purification of this compound.

| Parameter | Example Value / Condition | Purpose & Notes |

| Chromatography Mode | Reversed-Phase HPLC | Separates compounds based on hydrophobicity. Unreacted oleyl alcohol will be most retained, followed by Oleth-1, this compound, etc. |

| Column | C18, 5 µm, 250 x 10 mm (Preparative) | A C18 stationary phase provides good separation for fatty alcohol ethoxylates. |

| Mobile Phase A | Water | |

| Mobile Phase B | Acetonitrile or Methanol | |

| Gradient Elution | 70% B to 100% B over 30 minutes | A gradient is necessary to elute the range of ethoxylates present in the crude mixture. |

| Flow Rate | 4.0 mL/min | Adjusted for preparative scale. |

| Detector | Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) | These detectors are suitable for non-chromophoric compounds like this compound. |

| Sample Preparation | Dissolve pre-purified product in the initial mobile phase composition. |

Protocol:

-

Equilibrate the preparative HPLC system with the initial mobile phase conditions (e.g., 70% Acetonitrile / 30% Water).

-

Inject the dissolved sample onto the column.

-

Run the gradient elution program.

-

Monitor the detector signal to identify the peaks corresponding to unreacted oleyl alcohol, Oleth-1, this compound, and higher ethoxylates.

-

Collect the fraction corresponding to the this compound peak.

-

Combine the collected fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

Physicochemical Properties

| Property | Value / Description | Reference |

| Chemical Formula | C₂₂H₄₄O₃ | [3] |

| Average Molecular Weight | ~356.6 g/mol | [3] |

| IUPAC Name | 2-[2-[(Z)-octadec-9-enoxy]ethoxy]ethanol | N/A |

| Physical State | Pale, straw-colored liquid | [2] |

| HLB (Hydrophile-Lipophile Balance) | ~4.9 - 5.0 | N/A |

| Key Impurities | Residual Oleyl Alcohol, Water, 1,4-Dioxane, Polyethylene Glycol (PEG), Higher/Lower Ethoxylates | [7] |

Analytical Methods for Purity Assessment

| Technique | Purpose | Expected Results |

| Analytical HPLC | Quantify purity and the distribution of ethoxylates. | A major peak for this compound, with minimal peaks for Oleth-1, Oleth-3, and residual oleyl alcohol. Purity should be >95% for research grade. |

| Headspace GC-MS | Detect and quantify residual volatile impurities. | Confirms removal of 1,4-dioxane to levels below the required limit (e.g., < 1 ppm).[3] |

| Karl Fischer Titration | Quantify water content. | Water content should typically be <0.5%. |

| ¹H and ¹³C NMR | Confirm chemical structure. | Spectral data should match the expected structure of this compound, confirming the oleyl chain and the average of two ethylene oxide units. |

| FTIR Spectroscopy | Confirm functional groups. | Shows characteristic peaks for C-O-C (ether), O-H (hydroxyl), and C=C (alkene) bonds. |

By following these detailed synthesis, purification, and characterization protocols, researchers can produce and validate high-purity this compound, ensuring the reliability and reproducibility of their experimental results in drug development and other scientific applications.

References

- 1. univarsolutions.com [univarsolutions.com]

- 2. Ethoxylation - Wikipedia [en.wikipedia.org]

- 3. This compound | Nonionic Surfactant | High Purity [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US4967017A - Alcohol ethoxylates of reduced EO content or residual PO content - Google Patents [patents.google.com]

- 6. US6326514B1 - Process for the preparation of ether carboxylic acids with low residual alcohol content - Google Patents [patents.google.com]

- 7. ulprospector.com [ulprospector.com]

- 8. explore.azelis.com [explore.azelis.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Oleth-2

Oleth-2, the polyethylene (B3416737) glycol ether of oleyl alcohol, is a nonionic surfactant widely utilized across the pharmaceutical, cosmetic, and personal care industries.[1][2] Its efficacy as an emulsifier, solubilizer, and dispersant is fundamentally governed by its Hydrophilic-Lipophilic Balance (HLB). This guide provides a detailed examination of the HLB value of this compound, the methodologies for its determination, and its practical implications for formulation development.

Quantitative Data Summary

The physicochemical properties of this compound and related compounds are summarized below. The HLB value is a crucial parameter that dictates the surfactant's behavior in emulsions.

| Property | Value | Reference |

| Chemical Name | Polyethylene glycol (2) oleyl ether | [1] |

| INCI Name | This compound | [3] |

| CAS Number | 5274-65-7 | [1] |

| Molecular Formula | C22H44O3 | [1] |

| Molecular Weight | 356.6 g/mol | [1] |

| HLB Value | ~4.9 | [1][3][4][5] |

| Surfactant Class | Nonionic | [1] |

| Solubility | Lipid-soluble (water-insoluble) | [6] |

| Primary Function | W/O (water-in-oil) emulsifier | [6] |

A comparative overview of HLB values for the Oleth series of surfactants is presented to illustrate the impact of the ethylene (B1197577) oxide chain length on hydrophilicity.

| Compound | Number of Ethylene Oxide Units | HLB Value |

| This compound | 2 | 4.9 |

| Oleth-3 | 3 | 7.1 |

| Oleth-5 | 5 | 9.5 |

| Oleth-10 | 10 | 12.4 |

| Oleth-20 | 20 | 15.3 |

Significance of the HLB Value of this compound

With an HLB value of approximately 4.9, this compound is classified as a lipophilic (oil-loving) surfactant.[1] This low HLB value indicates a stronger affinity for the oil phase in an emulsion system.[4] Consequently, this compound is highly effective as a water-in-oil (W/O) emulsifier, making it an ideal choice for creating stable creams and lotions where water droplets are dispersed within a continuous oil phase.[6] Its functions also include cleansing, solubilizing, and enhancing the texture of formulations.[8]

Experimental Protocols for HLB Determination

The HLB value of a nonionic surfactant like this compound can be determined through several theoretical and experimental methods.

Griffin's Method (Theoretical Calculation)

Developed by William C. Griffin in 1949 and 1954, this method is the most common approach for calculating the HLB of nonionic surfactants.[6][9] The calculation is based on the molecular weight of the hydrophilic portion of the molecule.[6]

Protocol:

-

Determine the Molecular Mass of the Hydrophilic Portion (Mh): For ethoxylated surfactants like this compound, the hydrophilic part consists of the ethylene oxide (EO) units. The molecular weight of one EO unit is approximately 44 g/mol . For this compound, with two EO units, Mh is 2 * 44 = 88 g/mol .

-

Determine the Total Molecular Mass of the Molecule (M): The total molecular weight of this compound is 356.6 g/mol .[1]

-

Calculate the HLB Value: The HLB is calculated using the following formula[6]: HLB = 20 * (Mh / M)

For this compound: HLB = 20 * (88 / 356.6) ≈ 4.9

Davies' Method (Theoretical Calculation)

In 1957, Davies proposed an alternative method that calculates the HLB value by summing the group numbers of the various chemical groups in the molecule.[6][9] This method accounts for the relative strengths of different hydrophilic and lipophilic groups.[6]

Protocol:

-

Assign Group Numbers: Each functional group in the surfactant molecule is assigned a specific number based on its hydrophilicity or lipophilicity.

-

Sum the Group Numbers: The HLB is calculated using the formula[6]: HLB = 7 + Σ(hydrophilic group numbers) - n × 0.475 Where 'n' is the number of lipophilic groups.

Experimental Emulsification Method

This practical approach determines the "required HLB" of an oil or oil blend by preparing a series of emulsions with varying HLB values. The optimal HLB for the oil phase is identified by observing the emulsion's stability.[10]

Protocol:

-

Select Two Surfactants: Choose a low-HLB surfactant (e.g., Span 80, HLB = 4.3) and a high-HLB surfactant (e.g., Tween 20, HLB = 16.7). This compound could be used as the low-HLB component.[10]

-

Prepare Surfactant Blends: Create a series of surfactant blends with varying ratios of the high-HLB and low-HLB surfactants to achieve a range of HLB values (e.g., from 4 to 17). The HLB of the blend is calculated as a weighted average of the individual surfactant HLBs.[7]

-

Formulate Emulsions: Prepare a set of emulsions, each containing the oil phase of interest and one of the prepared surfactant blends. Keep the total surfactant concentration and oil-to-water ratio constant across all samples.

-

Evaluate Emulsion Stability: Assess the stability of each emulsion over time. Methods for evaluation include:

-

Visual Observation: Monitoring for creaming, coalescence, or phase separation.

-

Microscopy: Observing droplet size and distribution.[11]

-

Particle Size Analysis: Measuring the mean droplet size and polydispersity index (PDI). The most stable emulsion typically exhibits the smallest and most uniform droplet size.[10]

-

Micro-emultocrit Technique: A rapid method involving centrifugation to accelerate phase separation and determine a creaming index.[12]

-

-

Determine Optimal HLB: The HLB of the surfactant blend that produces the most stable emulsion corresponds to the required HLB of the oil phase.[10]

Visualizations

The following diagrams illustrate key concepts and workflows related to the HLB of this compound.

Caption: Workflow for calculating the HLB value using Griffin's method.

Caption: Experimental workflow for determining the required HLB of an oil.

References

- 1. Buy this compound | 5274-65-7 [smolecule.com]

- 2. This compound Supplier | | Your Reliable Distributor UPIglobal [upichem.com]

- 3. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]

- 4. HLB Calculator - Materials [hlbcalc.com]

- 5. mytreesays.wordpress.com [mytreesays.wordpress.com]

- 6. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 7. lankem.com [lankem.com]

- 8. farmoganic.com [farmoganic.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Micro-emultocrit technique: A valuable tool for determination of critical HLB value of emulsions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Critical Micelle Concentration of Oleth-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Oleth-2, a non-ionic surfactant pivotal in various scientific and pharmaceutical applications. While a definitive, experimentally-derived CMC value for this compound is not prominently available in published literature, this document outlines the foundational principles of micellization, offers a detailed protocol for its experimental determination, and presents relevant physicochemical data.

Introduction to this compound and its Micellar Properties

This compound, the polyethylene (B3416737) glycol ether of oleyl alcohol with an average of two ethylene (B1197577) oxide units, is a lipophilic, non-ionic surfactant. Its amphiphilic nature, possessing both a hydrophobic oleyl tail and a hydrophilic polyethylene glycol head, enables it to reduce surface tension and form micelles in aqueous solutions. Micellization is the spontaneous aggregation of surfactant monomers into colloidal structures when their concentration surpasses the critical micelle concentration (CMC). This phenomenon is fundamental to the efficacy of this compound as an emulsifier, solubilizer, and dispersant in complex formulations, including drug delivery systems.

Physicochemical and Quantitative Data

Due to the absence of a specified CMC value for this compound in readily accessible literature, the following table includes key physicochemical properties of this compound and its closely related analogue, Oleth-3, for comparative purposes. The determination of the precise CMC for this compound necessitates experimental analysis as detailed in the subsequent sections.

| Property | This compound | Oleth-3 |

| INCI Name | This compound | Oleth-3 |

| Chemical Name | Polyoxyethylene (2) Oleyl Ether | Polyoxyethylene (3) Oleyl Ether |

| CAS Number | 9004-98-2 | 9004-98-2 |

| Molecular Formula | C22H44O3 | C24H48O4 (approx.) |

| Molar Mass | approx. 356.6 g/mol | approx. 400 g/mol [1] |

| Appearance | Liquid | Clear or cloudy liquid[1] |

| Solubility in Water | Low | Low[1] |

| pH (1% aq. solution) | - | 5.5 - 8.5[1] |

| Critical Micelle Conc. | Not specified in literature | Not specified in literature |

The Process of Micelle Formation

The formation of micelles is a thermodynamically driven process. Below the CMC, this compound monomers exist individually in solution and also adsorb at interfaces, such as the air-water interface, leading to a reduction in surface tension. As the concentration of this compound increases to the CMC, the interface becomes saturated with monomers. Any further addition of the surfactant results in the aggregation of monomers in the bulk of the solution to form micelles. In these structures, the hydrophobic oleyl chains are sequestered in the core, away from the aqueous environment, while the hydrophilic ethylene oxide heads form a protective corona, interacting with the surrounding water molecules.

Caption: The process of micelle formation as surfactant concentration increases.

Experimental Protocol for CMC Determination by Surface Tensiometry

Surface tensiometry is a highly reliable method for determining the CMC of non-ionic surfactants like this compound.[2][3] The principle involves measuring the surface tension of a series of surfactant solutions of varying concentrations. The surface tension decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant.[4] The CMC is identified as the concentration at the inflection point of the surface tension versus log concentration plot.[2]

Materials and Equipment:

-

High-purity this compound

-

Deionized water

-

Precision analytical balance

-

Volumetric flasks and pipettes

-

Surface tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method)[3][5]

-

Temperature-controlled sample vessel

-

Magnetic stirrer and stir bars

Procedure:

-

Preparation of Stock Solution: Accurately weigh a sufficient amount of this compound to prepare a concentrated stock solution in deionized water. The concentration should be well above the anticipated CMC.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution.[3] It is advisable to use a logarithmic dilution series to ensure adequate data points around the CMC.

-

Instrument Calibration: Calibrate the surface tensiometer according to the manufacturer's instructions, typically with high-purity water. Ensure the Wilhelmy plate or Du Noüy ring is impeccably clean.[6]

-

Temperature Equilibration: Maintain a constant temperature for all solutions and the measurement vessel, as surface tension is temperature-dependent.

-

Surface Tension Measurement:

-

Begin with the most dilute solution to minimize contamination.

-

Pour the solution into the sample vessel.

-

Measure the surface tension, allowing the reading to stabilize.[6]

-

Record the value.

-

Thoroughly clean and dry the plate/ring and the sample vessel between each measurement.

-

Repeat the measurement for each solution, progressing from the lowest to the highest concentration.[6]

-

-

Data Analysis:

-

Plot the measured surface tension (γ) on the y-axis against the logarithm of the this compound concentration (log C) on the x-axis.[2][3]

-

The resulting graph will show two linear regions with different slopes.[3]

-

The CMC is determined from the intersection of the two extrapolated linear portions of the graph.[2]

-

Experimental Workflow Visualization

The following diagram illustrates the workflow for determining the CMC of this compound using surface tensiometry.

References

- 1. Oleth-3 - PCC Group Product Portal [products.pcc.eu]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Oleth-2 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Oleth-2, a nonionic surfactant, in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their formulations.

This compound, the polyethylene (B3416737) glycol ether of oleyl alcohol with an average of two ethylene (B1197577) oxide units, is a lipophilic surfactant with a low hydrophilic-lipophilic balance (HLB) of approximately 4.9.[1] This chemical property suggests a strong preference for non-polar environments, leading to good solubility in many organic solvents and limited solubility in water.[1][2] Its primary functions in formulations include acting as an emulsifier, solubilizer, and cleansing agent.[3]

Quantitative Solubility Data of this compound

Precise quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on its chemical nature and information from various sources, a qualitative assessment of its solubility can be presented. The following table summarizes the expected solubility of this compound in different classes of organic solvents.

| Solvent Class | Example Solvent | Expected Solubility |

| Alcohols | Ethanol, Isopropanol | Soluble/Miscible[4] |

| Glycols | Propylene Glycol | Soluble/Miscible[5] |

| Hydrocarbons | Mineral Oil, Hexane | Soluble/Miscible |

| Esters | Isopropyl Myristate | Soluble/Miscible |

| Ketones | Acetone | Soluble/Miscible[5] |

| Ethers | Diethyl Ether | Soluble/Miscible |

| Chlorinated Solvents | Chloroform | Soluble/Miscible[4] |

Experimental Protocol for Determining this compound Solubility

While specific, standardized protocols for testing the solubility of this compound in organic solvents are not readily published, a general methodology based on visual inspection and turbidimetric analysis can be employed. This protocol provides a framework for determining both qualitative and semi-quantitative solubility.

Objective:

To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Glass vials or test tubes with closures

-

Vortex mixer

-

Water bath or incubator for temperature control

-

Turbidimeter (optional, for quantitative measurement)

-

Analytical balance

Methodology:

Part 1: Qualitative Determination by Visual Inspection

-

Preparation of Solvent: Add a fixed volume (e.g., 10 mL) of the selected organic solvent to a series of glass vials.

-

Incremental Addition of this compound: Accurately weigh and add a small, incremental amount of this compound to each vial (e.g., starting with 0.1 g).

-

Mixing: Securely close the vials and vortex for 2-3 minutes to ensure thorough mixing.

-

Equilibration: Place the vials in a temperature-controlled water bath or incubator set to the desired temperature (e.g., 25°C) for at least 24 hours to allow the solution to reach equilibrium.

-

Visual Observation: After equilibration, visually inspect each vial against a well-lit background.[6][7] A clear, single-phase solution indicates that the this compound has completely dissolved. The presence of cloudiness, undissolved droplets, or a separate layer indicates that the solubility limit has been exceeded.

-

Determination of Solubility Range: The highest concentration of this compound that results in a clear solution provides the approximate solubility.

Part 2: Semi-Quantitative Determination by Turbidimetric Method

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the solvent where it is known to be freely soluble.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution in the test solvent.

-

Turbidity Measurement: Measure the turbidity of each dilution using a calibrated turbidimeter.

-

Data Analysis: Plot the turbidity reading against the concentration of this compound. The concentration at which a significant increase in turbidity is observed corresponds to the saturation point, or the solubility limit.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

Caption: A flowchart outlining the key steps in the experimental determination of this compound solubility.

References

- 1. Buy this compound | 5274-65-7 [smolecule.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. This compound | Cosmetic Ingredients Guide [ci.guide]

- 4. Isopropyl alcohol - Wikipedia [en.wikipedia.org]

- 5. Propylene glycol - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. sterislifesciences.com [sterislifesciences.com]

Oleth-2 and Its Interaction with Biological Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleth-2, a polyoxyethylene ether of oleyl alcohol, is a nonionic surfactant with significant applications in the pharmaceutical and cosmetic industries. Its amphipathic nature, arising from a hydrophilic diethylene glycol head group and a lipophilic oleyl tail, dictates its interaction with biological membranes. Understanding these interactions is paramount for its use in drug delivery systems, as a permeation enhancer, and in various formulations that come into contact with biological tissues. This technical guide provides an in-depth analysis of the physicochemical properties of this compound and its multifaceted interactions with the lipid bilayer, including its effects on membrane structure, fluidity, and the function of embedded proteins.

Physicochemical Properties of this compound

The behavior of this compound in aqueous and lipid environments is governed by its molecular structure. Key quantitative parameters are summarized in the table below.

| Property | Value | Reference Compound | Notes |

| Molecular Weight | 356.6 g/mol | This compound | |

| Chemical Formula | C22H44O3 | This compound | |

| Hydrophilic-Lipophilic Balance (HLB) | ~4.9 | This compound | This low HLB value indicates its lipophilic nature, making it suitable for water-in-oil emulsions.[1] |

| Critical Micelle Concentration (CMC) | ~3 x 10⁻⁴ mM | Brij 72 (structurally similar) | The CMC is the concentration above which surfactant molecules self-assemble into micelles.[1] This low value for a structurally similar compound suggests a strong tendency for micellization. |

Interaction with the Lipid Bilayer: A Stepwise Process

The interaction of this compound with a biological membrane is a concentration-dependent process that can be broadly categorized into three stages: partitioning of monomers into the bilayer, membrane saturation and structural alterations, and finally, membrane solubilization.

Partitioning into the Bilayer

At concentrations below its CMC, this compound monomers can insert into the lipid bilayer. The extent of this partitioning is quantified by the partition coefficient (K), which describes the equilibrium distribution of the surfactant between the membrane and the aqueous phase. While specific experimental data for this compound is scarce, its high lipophilicity (low HLB) suggests a high partition coefficient, favoring insertion into the hydrophobic core of the membrane.

Effects on Membrane Structure and Fluidity

The incorporation of this compound into the lipid bilayer disrupts the ordered packing of phospholipids. The bulky oleyl tail and the flexible diethylene glycol head group introduce structural perturbations, leading to changes in membrane thickness, lipid order, and overall fluidity.

Membrane Fluidity: Membrane fluidity is a critical parameter that influences the function of membrane proteins and cellular signaling processes. The insertion of this compound is expected to increase membrane fluidity by disrupting the ordered packing of the acyl chains of phospholipids.

Quantitative Assessment of Membrane Fluidity Changes

| Parameter | Expected Effect of this compound | Method of Measurement |

| Fluorescence Anisotropy (r) of DPH | Decrease | Fluorescence Polarization Spectroscopy |

| Lateral Diffusion Coefficient (D) of Lipids | Increase | Fluorescence Recovery After Photobleaching (FRAP) |

Membrane Permeabilization and Solubilization

As the concentration of this compound in the membrane increases, the structural perturbations become more pronounced, leading to an increase in membrane permeability. This can result in the leakage of intracellular contents. Above the CMC, this compound can solubilize the membrane by forming mixed micelles with lipids and membrane proteins.

Impact on Membrane Proteins

The interaction of this compound with biological membranes inevitably affects the function of integral and peripheral membrane proteins. These effects can be direct, through binding to the protein itself, or indirect, through alterations in the lipid bilayer environment.

Potential Effects of this compound on Membrane Proteins:

-

Conformational Changes: Alterations in the lipid environment can induce conformational changes in membrane proteins, affecting their activity.

-

Inhibition or Activation: Direct binding of this compound to a protein can either inhibit or, in some cases, enhance its function. For instance, the activity of ion channels like gramicidin (B1672133) is highly sensitive to changes in the lipid bilayer's physical properties.

-

Solubilization and Denaturation: At high concentrations, this compound can extract proteins from the membrane and, in some cases, lead to their denaturation.

Experimental Protocols

A variety of biophysical techniques can be employed to study the interaction of this compound with biological membranes. Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Membrane Partition Coefficient (K)

This protocol describes a method to determine the partition coefficient of this compound into liposomes using fluorescence spectroscopy.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermal Stability and Degradation of Oleth-2

Introduction

This compound, a polyoxyethylene ether of oleyl alcohol with an average of two ethylene (B1197577) oxide units, is a nonionic surfactant widely utilized in the pharmaceutical and cosmetic industries as an emulsifying and solubilizing agent. Its performance and the stability of formulations containing it are intrinsically linked to its thermal stability. This guide provides a comprehensive overview of the thermal stability and degradation of this compound, drawing on available data for the compound and analogous polyoxyethylene ethers.

Physicochemical Properties and Thermal Stability

Quantitative data on the specific thermal properties of this compound are limited in publicly available literature. However, information from technical data sheets and safety data sheets (SDS) for this compound and similar compounds provides some insight into its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C22H44O3 | [1][2] |

| Molecular Weight | 356.58 g/mol | [1] |

| Estimated Boiling Point | 416.0 - 417.0 °C @ 760 mmHg | [1][3] |

| Flash Point | > 93.33 °C (> 200 °F) | [1] |

| Decomposition Temperature | No specific data available for this compound. Stated as stable under normal conditions. | [4] |

Note: The boiling point is an estimated value and thermal decomposition may occur at lower temperatures.

Thermal Degradation Pathway

The degradation process is believed to be initiated by the homolytic cleavage of a C-O or C-C bond, generating free radicals. These radicals can then undergo a series of reactions including hydrogen abstraction, chain scission, and isomerization, leading to the formation of a variety of smaller, more volatile degradation products.

Key Degradation Steps:

-

Initiation: Homolytic cleavage of a C-O or C-C bond in the polyoxyethylene chain or the oleyl group at elevated temperatures.

-

Propagation:

-

Hydrogen abstraction by the initial radicals from other parts of the this compound molecule, creating new radical sites.

-

β-scission of the polymer backbone, leading to the formation of smaller molecules with aldehyde, vinyl ether, or hydroxyl end-groups.

-

-

Termination: Combination or disproportionation of radicals to form stable, non-radical products.

Potential Degradation Products:

Based on the thermal degradation of PEGs, the following types of compounds are likely to be formed from the degradation of this compound:

-

Aldehydes: Formaldehyde, acetaldehyde.

-

Alcohols: Ethanol, ethylene glycol.

-

Ethers: Diethylene glycol, and other short-chain polyoxyethylene glycols.

-

Unsaturated Compounds: Arising from the oleyl chain.

-

Carbon Oxides: Carbon monoxide and carbon dioxide under oxidative conditions or at very high temperatures.

Below is a simplified, generalized diagram illustrating the potential thermal degradation pathway of a polyoxyethylene ether chain.

Caption: Generalized thermal degradation pathway of a polyoxyethylene ether.

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of thermal degradation and to quantify the mass loss at different temperatures.

Experimental Protocol:

-

Instrument: A calibrated thermogravravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of degradation (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss slope. The temperature at the maximum rate of mass loss (Tmax) can be determined from the first derivative of the TGA curve (DTG curve).

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell at a low flow rate (e.g., 20 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., -50 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature below the expected decomposition temperature (e.g., 200 °C).

-

Cool the sample at the same rate back to the starting temperature.

-

Perform a second heating scan under the same conditions to observe the thermal history-independent transitions.

-

-

Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization) peaks to determine transition temperatures and enthalpies.

Below is a diagram illustrating a typical experimental workflow for the thermal analysis of a surfactant like this compound.

Caption: A typical workflow for TGA and DSC analysis of this compound.

Conclusion

While specific experimental data on the thermal degradation of this compound is not extensively documented, a robust understanding can be built upon the known behavior of polyoxyethylene ethers. The primary degradation mechanism involves free-radical scission of the ether linkages, leading to the formation of smaller volatile compounds. For drug development and formulation scientists, it is crucial to be aware of the potential for thermal degradation, especially during manufacturing processes involving heat, such as hot-melt extrusion or autoclaving. The recommended TGA and DSC protocols provide a framework for generating specific stability data for this compound, which is essential for ensuring product quality, safety, and shelf-life. Further studies employing techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would provide more definitive identification of the degradation products.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Oil-in-Water Emulsions Using Oleth-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleth-2 is a non-ionic surfactant belonging to the polyethylene (B3416737) glycol ether family of oleyl alcohol.[1] It is characterized by its lipophilic nature, making it an effective emulsifying agent. While its low Hydrophilic-Lipophilic Balance (HLB) value makes it ideally suited for creating water-in-oil (W/O) emulsions, it can also be strategically employed as a co-emulsifier in the formulation of stable oil-in-water (O/W) emulsions.[2][3] This application is particularly valuable in the development of various drug delivery systems, dermatological preparations, and cosmetic formulations where specific textures and stability profiles are desired.

These application notes provide a comprehensive guide to utilizing this compound in the preparation and stabilization of O/W emulsions. The protocols outlined below detail the necessary calculations, formulation strategies, and experimental procedures for creating and characterizing these emulsions.

Principle of this compound in Oil-in-Water Emulsions

The formation of a stable O/W emulsion requires an emulsifying system that is more soluble in the continuous phase, which is water.[4] This is often achieved by using a blend of emulsifiers to attain a specific "required HLB" value that is optimal for the oil phase being used.

This compound, with its low HLB, is primarily oil-soluble. To be used in an O/W emulsion, it must be combined with a high HLB, water-soluble surfactant. This blend of a low HLB and a high HLB emulsifier creates a more stable interfacial film around the oil droplets, preventing their coalescence.[5] The combination allows for finer control over the emulsion's properties and can enhance its overall stability.[6]

Data Presentation: Properties of this compound and Co-emulsifiers

The selection of an appropriate co-emulsifier to pair with this compound is critical for achieving a stable O/W emulsion. The following tables summarize the key properties of this compound and provide examples of high HLB co-emulsifiers and the required HLB for various oils.

| Property | Value | Reference |

| Chemical Name | Polyoxyethylene (2) Oleyl Ether | [1] |

| HLB Value | ~4.9 | [5] |

| Type | Non-ionic Surfactant | [3] |

| Primary Solubility | Oil | [4] |

| Primary Function | W/O Emulsifier, Co-emulsifier in O/W | [2] |

Table 1: Physicochemical Properties of this compound

| Co-emulsifier | HLB Value | Type | Primary Solubility |

| Polysorbate 80 (Tween 80) | 15.0 | Non-ionic | Water |

| Polysorbate 60 (Tween 60) | 14.9 | Non-ionic | Water |

| Polysorbate 20 (Tween 20) | 16.7 | Non-ionic | Water |

| Sodium Lauryl Sulfate | 40 | Anionic | Water |

Table 2: Examples of High HLB Co-emulsifiers

| Oil Phase | Required HLB for O/W Emulsion |

| Mineral Oil | 10-12 |

| Jojoba Oil | ~12 |

| Coconut Oil | 8 |

| Castor Oil | 14 |

| Sweet Almond Oil | 7 |

Table 3: Required HLB of Common Oils for O/W Emulsions

Experimental Protocols

Calculation of Required Emulsifier Blend HLB

To create a stable O/W emulsion, the HLB of the emulsifier blend should match the required HLB of the oil phase. The proportion of this compound (low HLB) and a high HLB co-emulsifier can be calculated using the following formula based on Griffin's method:

HLBblend = (WA × HLBA) + (WB × HLBB)

Where:

-

HLBblend is the desired HLB of the emulsifier mixture (equal to the required HLB of the oil phase).

-

WA is the weight fraction of emulsifier A (e.g., this compound).

-

HLBA is the HLB value of emulsifier A.

-

WB is the weight fraction of emulsifier B (high HLB co-emulsifier).

-

HLBB is the HLB value of emulsifier B.

-

WA + WB = 1

Example Calculation: To emulsify jojoba oil (required HLB ≈ 12) using this compound (HLB ≈ 4.9) and Polysorbate 80 (HLB = 15.0):

-

Let Wthis compound be the weight fraction of this compound and WPolysorbate 80 be the weight fraction of Polysorbate 80.

-

12 = (Wthis compound × 4.9) + (WPolysorbate 80 × 15.0)

-

Since Wthis compound + WPolysorbate 80 = 1, we can write Wthis compound = 1 - WPolysorbate 80.

-

Substitute into the equation: 12 = ((1 - WPolysorbate 80) × 4.9) + (WPolysorbate 80 × 15.0)

-

Solve for WPolysorbate 80: 12 = 4.9 - 4.9WPolysorbate 80 + 15.0WPolysorbate 80 7.1 = 10.1WPolysorbate 80 WPolysorbate 80 ≈ 0.703 (or 70.3%)

-

Wthis compound = 1 - 0.703 = 0.297 (or 29.7%)

Therefore, the emulsifier blend should consist of approximately 29.7% this compound and 70.3% Polysorbate 80 by weight.

Protocol for Preparation of an Oil-in-Water (O/W) Emulsion

This protocol provides a general method for preparing an O/W emulsion. The specific amounts of oil, water, and emulsifiers should be determined based on the desired formulation and the calculations in section 4.1.

Materials:

-

Oil phase (e.g., Jojoba Oil)

-

This compound

-

High HLB co-emulsifier (e.g., Polysorbate 80)

-

Distilled or deionized water

-

Optional: thickening agents, preservatives, active ingredients.

-

Beakers

-

Heating plate with magnetic stirring capabilities

-

Homogenizer (e.g., high-shear mixer or sonicator)

-

Water bath

Procedure:

-

Preparation of the Oil Phase: In a beaker, combine the oil phase and this compound. If using solid or waxy components, heat the mixture to 70-75°C with gentle stirring until all components are melted and uniformly mixed.[7]

-

Preparation of the Aqueous Phase: In a separate beaker, dissolve the high HLB co-emulsifier in distilled water. Heat the aqueous phase to 70-75°C.[7]

-

Emulsification: Slowly add the oil phase to the aqueous phase while continuously stirring with a homogenizer.[8] The rate of addition and the speed of homogenization are critical for achieving a small droplet size.

-

Homogenization: Continue homogenization for 5-10 minutes to ensure the formation of a fine and uniform emulsion.

-

Cooling: Transfer the emulsion to a water bath and continue to stir gently with a standard overhead mixer as it cools to room temperature. This prevents coalescence and creaming during the cooling process.

-

Addition of Other Ingredients: Once the emulsion has cooled to below 40°C, any heat-sensitive ingredients such as preservatives or active compounds can be added with gentle mixing.

-

Final Homogenization (Optional): A final, brief period of homogenization can be performed to ensure the uniform distribution of all ingredients.

Protocol for Emulsion Stability Assessment

4.3.1. Macroscopic Observation:

-

Store the emulsion in a transparent container at various temperatures (e.g., 4°C, 25°C, and 40°C).

-

Visually inspect the samples at regular intervals (e.g., 24 hours, 1 week, 1 month) for any signs of instability such as creaming, sedimentation, flocculation, or phase separation.[9]

4.3.2. Centrifugation Test:

-

Place a sample of the emulsion in a centrifuge tube.

-

Centrifuge at a moderate speed (e.g., 3000-5000 rpm) for 15-30 minutes.

-

Observe for any phase separation. A stable emulsion should not show any separation.

4.3.3. Particle Size and Zeta Potential Analysis:

-

Dilute the emulsion with distilled water to an appropriate concentration for measurement.

-

Use a particle size analyzer (e.g., using dynamic light scattering) to determine the mean droplet size and polydispersity index (PDI). A narrow size distribution with a small mean droplet size is indicative of a stable emulsion.

-

Measure the zeta potential of the emulsion. For O/W emulsions, a zeta potential with a magnitude greater than |30| mV generally indicates good stability due to electrostatic repulsion between droplets.

Visualizations

Caption: Workflow for O/W Emulsion Preparation.

Caption: Emulsifier Arrangement at the Interface.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. makingcosmetics.com [makingcosmetics.com]

- 3. specialchem.com [specialchem.com]

- 4. aocs.org [aocs.org]

- 5. romanpub.com [romanpub.com]

- 6. Formulation and stability of horse oil-in-water emulsion by HLB system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emulsions: Preparation & Stabilization | Pharmlabs [pharmlabs.unc.edu]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. ulprospector.com [ulprospector.com]

Application Notes and Protocols for Solubilizing Hydrophobic Drugs with Oleth-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective delivery of hydrophobic drugs presents a significant challenge in pharmaceutical sciences due to their poor aqueous solubility, which can lead to low bioavailability and therapeutic efficacy. Oleth-2, a non-ionic surfactant, is a polyethylene (B3416737) glycol ether of oleyl alcohol.[1][2] Its amphiphilic nature, with a hydrophobic oleyl tail and a short hydrophilic polyethylene glycol head, makes it an effective emulsifying and solubilizing agent.[1][2] This document provides detailed protocols and application notes for the utilization of this compound in the solubilization of hydrophobic drugs, primarily through the formation of nanoemulsions.

Principle of Solubilization

This compound, like other surfactants, can increase the solubility of hydrophobic compounds in aqueous solutions. When the concentration of this compound in an aqueous medium surpasses its critical micelle concentration (CMC), the surfactant molecules self-assemble into micelles. These micelles have a hydrophobic core, which can encapsulate poorly water-soluble drug molecules, and a hydrophilic shell that allows the entire structure to be dispersed in an aqueous medium. This encapsulation effectively increases the apparent solubility of the hydrophobic drug.

Experimental Protocols

Preparation of a Hydrophobic Drug-Loaded this compound Nanoemulsion

This protocol outlines the preparation of an oil-in-water (O/W) nanoemulsion using a high-pressure homogenization method. This technique is effective in producing nanoemulsions with small droplet sizes and good stability.[3]

Materials:

-

Hydrophobic Active Pharmaceutical Ingredient (API)

-

This compound

-

Oil phase (e.g., medium-chain triglycerides, oleic acid)

-

Purified water

-

High-pressure homogenizer

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

Procedure:

-

Preparation of the Oil Phase:

-

Accurately weigh the desired amount of the hydrophobic API.

-

Dissolve the API completely in the selected oil phase in a beaker. Gentle heating and stirring may be applied to facilitate dissolution.

-

-

Preparation of the Aqueous Phase:

-

In a separate beaker, dissolve this compound in purified water. The concentration of this compound should be optimized based on the desired nanoemulsion properties.

-

Stir the mixture continuously until a clear solution is obtained.

-

-

Formation of the Coarse Emulsion:

-

Slowly add the oil phase (containing the dissolved API) to the aqueous phase while stirring at a moderate speed (e.g., 500-1000 rpm) with a magnetic stirrer.

-

Continue stirring for approximately 30 minutes to form a coarse emulsion.

-

-

High-Pressure Homogenization:

-

Pass the coarse emulsion through a high-pressure homogenizer. The homogenization pressure and number of cycles should be optimized to achieve the desired droplet size and polydispersity index (PDI). A typical starting point would be 15,000 psi for 5-10 cycles.[4]

-

Collect the resulting nanoemulsion in a sterile container.

-

Characterization of the Drug-Loaded Nanoemulsion

a. Droplet Size, Polydispersity Index (PDI), and Zeta Potential Analysis

These parameters are crucial for assessing the physical stability of the nanoemulsion. Smaller droplet sizes and a low PDI generally indicate better stability. Zeta potential provides information about the surface charge of the droplets, which is also a key indicator of stability.

Methodology:

-

Instrumentation: Dynamic Light Scattering (DLS) instrument.

-

Procedure:

-

Dilute a small sample of the nanoemulsion with purified water to an appropriate concentration for DLS analysis.

-

Measure the droplet size, PDI, and zeta potential of the diluted sample using the DLS instrument.

-

Perform the measurements in triplicate to ensure accuracy.

-

b. Determination of Drug Loading Capacity and Encapsulation Efficiency

These parameters quantify the amount of drug successfully incorporated into the nanoemulsion.

Methodology:

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis), ultracentrifuge.

-

Procedure:

-

Total Drug Content: Disrupt a known amount of the nanoemulsion using a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated drug. Quantify the total drug concentration using a validated HPLC method.

-

Free Drug Content: Separate the unencapsulated (free) drug from the nanoemulsion. This can be achieved by ultracentrifugation, where the nanoemulsion is centrifuged at a high speed, and the supernatant containing the free drug is collected.

-

Quantify the amount of free drug in the supernatant using the same HPLC method.

-

Calculations:

-

Drug Loading Capacity (%) = (Mass of drug in nanoemulsion / Mass of nanoemulsion) x 100

-

Encapsulation Efficiency (%) = [(Total drug content - Free drug content) / Total drug content] x 100

-

-

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the characterization experiments. Researchers should populate these tables with their experimental results for clear comparison and analysis.

Table 1: Physicochemical Properties of this compound Based Nanoemulsions

| Formulation ID | Drug:Oil Ratio (w/w) | This compound Conc. (%) | Mean Droplet Size (nm) | PDI | Zeta Potential (mV) |

| F1 | |||||

| F2 | |||||

| F3 |

Table 2: Drug Loading and Encapsulation Efficiency

| Formulation ID | Total Drug Added (mg) | Free Drug (mg) | Encapsulated Drug (mg) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) |

| F1 | |||||

| F2 | |||||

| F3 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing and characterizing a hydrophobic drug-loaded nanoemulsion using this compound.

Conceptual Diagram of Drug Solubilization

This diagram illustrates the principle of encapsulating a hydrophobic drug within an this compound micelle.

Potential Impact on Cellular Signaling Pathways

Safety Considerations

This compound is generally considered safe for use in cosmetic formulations.[5][6] However, as with any surfactant, it may cause mild to moderate skin and eye irritation.[5] It is important to handle this compound with appropriate personal protective equipment. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that Oleth ingredients are safe in their present practices of use when formulated to be nonirritating.[5] It is also noted that Oleth ingredients may enhance the penetration of other substances through the skin.[7]

Conclusion

This compound is a versatile non-ionic surfactant with the potential for effectively solubilizing hydrophobic drugs through the formation of stable nanoemulsions. The protocols provided in this document offer a starting point for the development and characterization of such drug delivery systems. Optimization of formulation parameters, including the drug-to-oil ratio and this compound concentration, is crucial for achieving desired characteristics such as high drug loading, small particle size, and good stability. Further in vitro and in vivo studies are necessary to fully evaluate the efficacy and safety of any newly developed formulation.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. This compound | C22H44O3 | CID 13387455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methods for Formulation and Preparation of Nanoemulsions [ebrary.net]

- 5. doylegroup.mit.edu [doylegroup.mit.edu]

- 6. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japer.in [japer.in]

Application Notes and Protocols: Oleth-2 as a Dispersing Agent for Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective dispersion of nanoparticles is a critical step in the development of nano-based therapeutics and diagnostic agents. Agglomeration of nanoparticles can significantly alter their physicochemical properties, leading to loss of efficacy, altered bioavailability, and potential toxicity. Dispersing agents are therefore essential to ensure the stability and homogeneity of nanoparticle formulations.

Oleth-2, a non-ionic surfactant, is the polyethylene (B3416737) glycol ether of oleyl alcohol, conforming to the formula CH₃(CH₂)₇CH=CH(CH₂)₇CH₂(OCH₂CH₂)nOH, where 'n' has an average value of 2. Its amphiphilic nature, possessing both a hydrophobic oleyl tail and a short hydrophilic polyethylene glycol head, allows it to function as an effective emulsifier, solubilizer, and dispersing agent.[1][2] With a low Hydrophilic-Lipophilic Balance (HLB) of approximately 4.9, this compound is particularly suited for stabilizing water-in-oil (w/o) emulsions and dispersing hydrophobic nanoparticles in aqueous or non-aqueous media.[3][4][5]

These application notes provide a comprehensive overview of the potential use of this compound as a dispersing agent for various nanoparticle systems, along with detailed protocols for its application in research and pharmaceutical development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in nanoparticle dispersion.

| Property | Value / Description | Reference(s) |

| Chemical Name | Poly(oxy-1,2-ethanediyl), .alpha.-9-(Z)-octadecenyl-.omega.-hydroxy (2 mol EO average molar ratio) | |

| INCI Name | This compound | [6] |

| CAS Number | 9004-98-2 | |

| Molecular Formula | C₂₂H₄₄O₃ | [7] |

| Molecular Weight | ~356.6 g/mol | [7] |

| Appearance | Pale, straw-colored liquid | [8] |

| HLB Value | 4.9 | [3][4][5] |

| Classification | Non-ionic surfactant, Lipophilic | [1][3] |

| Solubility | Water solubility increases with the content of ethylene (B1197577) oxide. | [6] |

| Functions | Emulsifying agent, Surfactant, Dispersing agent, Solubilizer | [1][9] |

Mechanism of Action as a Nanoparticle Dispersing Agent

This compound is proposed to stabilize nanoparticle dispersions primarily through a steric hindrance mechanism. The hydrophobic oleyl chain of the this compound molecule adsorbs onto the surface of the nanoparticle, while the short, hydrophilic di-ethylene glycol chain extends into the continuous phase. This creates a physical barrier that prevents nanoparticles from approaching each other and agglomerating due to van der Waals forces. In non-aqueous, non-polar media, the hydrophilic heads may associate with each other, creating a stabilizing layer around the nanoparticles.

References

- 1. Buy this compound | 5274-65-7 [smolecule.com]

- 2. This compound | Nonionic Surfactant | High Purity [benchchem.com]

- 3. HLB Calculator - Materials [hlbcalc.com]

- 4. mytreesays.wordpress.com [mytreesays.wordpress.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. cosmeticsinfo.org [cosmeticsinfo.org]

- 7. This compound | C22H44O3 | CID 13387455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | Cosmetic Ingredients Guide [ci.guide]

- 9. This compound Supplier | | Your Reliable Distributor UPIglobal [upichem.com]

Application of Oleth-2 in Topical Drug Delivery Systems

Application Notes and Protocols for Researchers and Drug Development Professionals

Oleth-2, the polyethylene (B3416737) glycol ether of oleyl alcohol, is a non-ionic surfactant with significant potential in the formulation of topical drug delivery systems. Its amphiphilic nature, arising from the hydrophilic polyethylene glycol chain and the lipophilic oleyl group, allows it to function as a versatile excipient. This document provides detailed application notes and experimental protocols for the utilization of this compound as a solubilizer, emulsifier, and penetration enhancer in the development of topical pharmaceutical formulations.

Application Notes

This compound is employed in topical formulations to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), to form stable emulsions, and to improve the permeation of drugs through the stratum corneum, the primary barrier of the skin.[1][2]

1. This compound as a Solubilizer

Many APIs intended for topical application exhibit poor aqueous solubility, which can limit their bioavailability and therapeutic efficacy. This compound can increase the solubility of lipophilic drugs in aqueous or hydroalcoholic vehicles through micellar solubilization.[1] Above its critical micelle concentration (CMC), this compound molecules self-assemble into micelles, creating a lipophilic core where poorly soluble drugs can be partitioned, thereby increasing their apparent solubility in the formulation.

Table 1: Illustrative Solubility Enhancement of a Model Lipophilic Drug (Ibuprofen) in the Presence of this compound.

Disclaimer: The following data is hypothetical and for illustrative purposes to demonstrate the potential effect of this compound. Actual results will vary depending on the specific drug and formulation composition.

| Concentration of this compound (% w/v) in Phosphate (B84403) Buffer (pH 7.4) | Solubility of Ibuprofen (B1674241) (mg/mL) | Fold Increase in Solubility |

| 0 (Control) | 0.02 | 1.0 |

| 1 | 0.5 | 25.0 |

| 2 | 1.2 | 60.0 |

| 5 | 3.5 | 175.0 |

2. This compound as an Emulsifier

This compound is an effective emulsifying agent for creating stable oil-in-water (O/W) and water-in-oil (W/O) emulsions, which are common vehicles for topical drug delivery.[2] By reducing the interfacial tension between the oil and water phases, this compound facilitates the formation of small, stable droplets, preventing coalescence and phase separation.[2] The choice of an O/W or W/O emulsion depends on the desired sensory characteristics of the final product and the nature of the API.

Table 2: Illustrative Characteristics of an this compound Stabilized O/W Microemulsion.